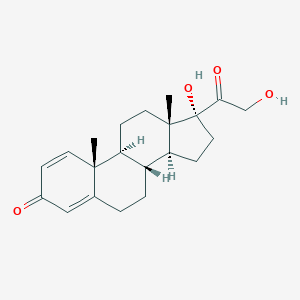

17,21-Dihydroxypregna-1,4-diene-3,20-dione

Description

17,21-Dihydroxypregna-1,4-diene-3,20-dione (CAS: 53-03-2, per ) is a synthetic glucocorticoid derivative with a pregnadiene backbone. Structurally, it features hydroxyl groups at positions 17 and 21, a conjugated diene system at C1–C4, and ketone groups at C3 and C20. This compound is notable as a metabolite or intermediate in steroid transformations. For instance, it is produced via microbial dehydrogenation of 17,21-dihydroxypregn-4-ene-3,20-dione by Glomerella cingulata and is identified as an impurity (Impurity J) in prednisolone formulations .

Its pharmacological relevance lies in its role as a precursor or derivative of anti-inflammatory corticosteroids. However, its intrinsic bioactivity is less prominent compared to its structurally modified analogs.

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h5,8,11,15-17,22,25H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAYTJBBDODANA-OBQKJFGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616888 | |

| Record name | 17,21-Dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807-14-3 | |

| Record name | delta'-Dehydrocortexolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17,21-Dihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.'-DEHYDROCORTEXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T89KRT8XVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Similar compounds like corticosteroids often target glucocorticoid receptors, which play a crucial role in the regulation of the immune response and metabolism.

Mode of Action

It’s known that corticosteroids generally bind to glucocorticoid receptors, leading to changes in gene transcription and protein synthesis.

Biochemical Pathways

Corticosteroids typically influence pathways related to inflammation and immune response.

Biochemical Analysis

Biochemical Properties

11-Deoxy Prednisolone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by binding to glucocorticoid receptors, which are part of the nuclear receptor family. Upon binding, 11-Deoxy Prednisolone forms a receptor-ligand complex that translocates to the cell nucleus, where it can modulate the expression of specific genes. This interaction involves the recruitment of coactivators or corepressors, depending on the target gene. Additionally, 11-Deoxy Prednisolone interacts with enzymes such as 11β-hydroxysteroid dehydrogenase, which catalyzes its conversion to active metabolites.

Cellular Effects

11-Deoxy Prednisolone exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, 11-Deoxy Prednisolone can inhibit the production of pro-inflammatory cytokines and reduce the activity of immune cells, thereby suppressing inflammation. It also affects the expression of genes involved in glucose metabolism, leading to alterations in cellular energy balance. Furthermore, 11-Deoxy Prednisolone can induce apoptosis in certain cell types, contributing to its immunosuppressive effects.

Molecular Mechanism

The molecular mechanism of 11-Deoxy Prednisolone involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, regulating the transcription of target genes. The binding interactions with biomolecules include the recruitment of transcriptional coactivators or corepressors, which modulate gene expression. Additionally, 11-Deoxy Prednisolone can inhibit the activity of certain enzymes, such as phospholipase A2, thereby reducing the production of inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-Deoxy Prednisolone can change over time. The stability and degradation of the compound are critical factors influencing its long-term effects on cellular function. Studies have shown that 11-Deoxy Prednisolone remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to 11-Deoxy Prednisolone in vitro or in vivo can result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 11-Deoxy Prednisolone vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and immunosuppressive effects without significant toxicity. At higher doses, 11-Deoxy Prednisolone can cause adverse effects, including immunosuppression, metabolic disturbances, and organ toxicity. Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, beyond which toxicity increases.

Metabolic Pathways

11-Deoxy Prednisolone is involved in several metabolic pathways, including its conversion to active metabolites by enzymes such as 11β-hydroxysteroid dehydrogenase. This enzyme catalyzes the interconversion between 11-Deoxy Prednisolone and its active form, prednisolone. The metabolic pathways also involve interactions with cofactors and other enzymes that modulate its activity and stability. These pathways can influence metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of 11-Deoxy Prednisolone within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can bind to corticosteroid-binding globulin, which facilitates its transport in the bloodstream. Within cells, 11-Deoxy Prednisolone can interact with intracellular transporters that influence its localization and accumulation in specific tissues. The distribution of 11-Deoxy Prednisolone can vary depending on the tissue type and the presence of specific transporters.

Subcellular Localization

The subcellular localization of 11-Deoxy Prednisolone is critical for its activity and function. It is primarily localized in the cytoplasm, where it binds to glucocorticoid receptors. Upon activation, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene expression. The localization of 11-Deoxy Prednisolone can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments or organelles.

Biological Activity

17,21-Dihydroxypregna-1,4-diene-3,20-dione, commonly known as budesonide , is a synthetic glucocorticoid with significant anti-inflammatory properties. It is widely used in the treatment of various conditions such as asthma, allergic rhinitis, and inflammatory bowel disease. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Structure and Properties

Budesonide is characterized by its unique chemical structure, which includes hydroxyl groups at positions 17 and 21 on the steroid nucleus. Its molecular formula is , and it exhibits high lipophilicity, which enhances its local therapeutic effects while minimizing systemic side effects.

Budesonide exerts its effects primarily through the following mechanisms:

- Glucocorticoid Receptor Activation : Budesonide binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammation and immune response.

- Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.

- Stabilization of Cell Membranes : Budesonide stabilizes lysosomal membranes in inflammatory cells, reducing the release of inflammatory mediators.

Anti-inflammatory Effects

Research indicates that budesonide significantly downregulates inflammation in various models. In a randomized controlled trial involving patients with acute respiratory distress syndrome (ARDS), budesonide administration resulted in reduced inflammation and improved tissue repair outcomes .

Clinical Applications

Budesonide is primarily utilized in:

- Asthma Management : It helps control asthma symptoms by reducing airway inflammation.

- Inflammatory Bowel Disease : Its localized action in the gut minimizes systemic exposure while effectively managing conditions like Crohn's disease and ulcerative colitis.

Pharmacokinetics

Budesonide has a high first-pass metabolism when administered orally, leading to a lower bioavailability compared to other glucocorticoids. However, formulations such as nebulized or inhaled budesonide provide effective local concentrations with reduced systemic effects.

Comparative Efficacy

The following table summarizes the comparative efficacy of budesonide against other glucocorticoids:

| Compound | Route of Administration | Efficacy (Relative) | Key Indications |

|---|---|---|---|

| Budesonide | Inhaled/Oral | High | Asthma, IBD |

| Prednisone | Oral | Moderate | Autoimmune diseases |

| Dexamethasone | IV/Inhaled | Very High | Severe inflammation |

Case Studies

- Asthma Control : A study involving 200 patients showed that those treated with inhaled budesonide had a significant reduction in asthma exacerbations compared to those receiving placebo .

- IBD Treatment : In a cohort study of patients with ulcerative colitis, budesonide was effective in inducing remission in 65% of participants after 8 weeks of treatment .

Research Findings

Recent studies have highlighted the following key findings regarding budesonide:

- Metabolism : Budesonide is predominantly metabolized by CYP3A4 enzymes, which can lead to drug interactions with other medications that inhibit this pathway .

- Safety Profile : Long-term use has been associated with fewer systemic side effects compared to traditional glucocorticoids due to its high first-pass effect .

Scientific Research Applications

Pharmacological Applications

-

Corticosteroid Research :

- 17-Desoxyprednisolone is utilized as a precursor in the synthesis of various corticosteroids. Its structure allows for modifications that lead to the development of analogs of cortisol and other steroid hormones. This is particularly useful in understanding the mechanisms of steroid action and the development of new therapeutic agents .

-

Anti-inflammatory Studies :

- The compound exhibits anti-inflammatory properties, making it valuable in research focused on inflammatory diseases. Studies have shown that derivatives of this compound can modulate immune responses and reduce inflammation in various models.

-

Steroidogenesis Investigation :

- Researchers use 17-Desoxyprednisolone to study steroidogenesis—the biological process through which steroid hormones are produced. By examining how enzymes convert this compound into active hormones like cortisol and sex hormones (testosterone and estradiol), scientists gain insights into hormonal regulation and potential disorders related to steroid production .

Biochemical Research Applications

-

Enzyme Substrate Studies :

- As a substrate for enzymes involved in steroid metabolism, 17-Desoxyprednisolone serves as a critical tool for studying enzyme kinetics and the biochemical pathways of steroid hormone synthesis. This application is essential for understanding conditions such as adrenal insufficiency and congenital adrenal hyperplasia.

- Drug Development :

Case Study 1: Synthesis of Corticosteroid Analogs

Researchers synthesized several corticosteroid analogs using 17-Desoxyprednisolone as a starting material. The study demonstrated how structural modifications could enhance anti-inflammatory activity while reducing side effects associated with traditional corticosteroids.

Case Study 2: Investigating Immune Response Modulation

In a clinical trial involving patients with autoimmune disorders, derivatives of 17-Desoxyprednisolone were administered to evaluate their effectiveness in modulating immune responses. Results indicated a significant reduction in inflammatory markers compared to baseline measurements.

Data Table: Comparative Analysis of Steroid Hormones Derived from 17-Desoxyprednisolone

| Hormone | Source Compound | Biological Function |

|---|---|---|

| Cortisol | 17-Desoxyprednisolone | Stress response, metabolism |

| Testosterone | 17-Desoxyprednisolone | Male reproductive function |

| Estradiol | 17-Desoxyprednisolone | Female reproductive function |

Comparison with Similar Compounds

Prednisone and Prednisolone

Prednisone (17,21-dihydroxypregna-1,4-diene-3,11,20-trione, CAS: 53-03-2) and prednisolone (11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione, CAS: 50-24-8) are direct structural analogs (Table 1).

Prednisone’s 11-keto group requires hepatic reduction to the 11β-hydroxyl form (prednisolone) for activity, limiting its use in patients with liver dysfunction . Prednisolone, with inherent glucocorticoid receptor affinity, is directly utilized in chemotherapy regimens for leukemia and lymphoma .

Budesonide

Budesonide (16α,17α-butylidenebis(oxy)-11β,21-dihydroxypregna-1,4-diene-3,20-dione, CAS: 51333-22-3) is a second-generation corticosteroid with enhanced topical activity (Table 2).

The 16α,17α-butylidenebis(oxy) group in budesonide enhances lipophilicity, prolonging tissue retention and reducing systemic side effects . It is a racemic mixture of 22R and 22S epimers, with the R-form (dexbudesonide) showing higher receptor affinity .

Fluocinonide and Beclomethasone

Fluocinonide (6α,9α-difluoro-11β,21-dihydroxy-16α,17α-isopropylidendioxypregna-1,4-diene-3,20-dione-21-acetate) and beclomethasone dipropionate (9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione) represent fluorinated and halogenated derivatives (Table 3).

Fluorination at C6 and C9 significantly increases glucocorticoid receptor affinity and metabolic stability . Beclomethasone’s 16β-methyl group reduces mineralocorticoid activity, making it safer for long-term use .

Impurities and Derivatives

- Impurity A of Budesonide : 11β,16α,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione lacks the butylidenebis(oxy) group, resulting in reduced lipophilicity and therapeutic efficacy compared to budesonide .

- 21-Amino-11,17-dihydroxypregna-1,4-diene-3,20-dione: The amino group at C21 alters solubility and receptor interaction, though its clinical relevance remains understudied .

Q & A

Basic Research Questions

1. Identification and Structural Characterization Q: How can researchers confirm the identity and purity of 17,21-Dihydroxypregna-1,4-diene-3,20-dione in experimental settings? A:

- Infrared (IR) Spectroscopy : Compare absorption bands of synthesized batches with reference standards (e.g., Pharmacopeial Forum guidelines). Discrepancies due to solvent residues can be resolved by recrystallization from methanol followed by IR reanalysis .

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment, particularly for resolving configurations at C11 and C17. Mean C–C bond length deviations (<0.004 Å) and R-factor thresholds (<0.04) validate structural accuracy .

- Chromatographic Purity Assays : Use HPLC with UV detection (λ~240 nm for conjugated dienes) to quantify impurities like 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione, which shares structural similarities .

2. Synthesis and Optimization Q: What are the established synthetic routes for 17,21-Dihydroxypregna-1,4-diene-3,20-dione, and how can reaction conditions be optimized for higher yields? A:

- Core Synthesis : Start with prednisone or prednisolone derivatives. Key steps include regioselective hydroxylation at C21 and diene formation at C1–C4 via enzymatic dehydrogenation or chemical oxidation .

- Acetal Formation : For derivatives like budesonide, react with butyraldehyde under anhydrous conditions to form the 16,17-butylidene acetal. Yields >99% are achievable using stoichiometric acid catalysts (e.g., p-toluenesulfonic acid) .

- Purification : Silica gel chromatography or recrystallization from acetone/hexane mixtures removes unreacted intermediates .

Advanced Research Questions

3. Data Contradictions in Toxicity Profiles Q: How should researchers address conflicting data regarding the acute toxicity and carcinogenic potential of this compound across studies? A:

- Model System Validation : Compare interspecies data (e.g., rodent vs. human cell lines) to account for metabolic differences. For example, NIOSH-reported LD50 values in rats (oral: 500 mg/kg) may not translate directly to human toxicity due to cytochrome P450 variability .

- Dose-Response Analysis : Use in vitro assays (e.g., Ames test for mutagenicity) to isolate compound-specific effects from confounding factors like solvent toxicity. IARC carcinogenicity classifications (Group 3: Not classifiable) should be interpreted alongside exposure duration and route .

- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review methods) to harmonize data from heterogeneous studies, prioritizing peer-reviewed sources over preliminary reports .

4. Biophysical Interactions with Proteins Q: What methodologies are recommended for studying interactions between this compound and proteins like serum albumin? A:

- Equilibrium Dialysis : Measure binding constants (Kd) by equilibrating the compound with albumin in phosphate buffer (pH 7.4). Scatchard plot analysis quantifies binding sites and affinity, with mercury displacement assays validating specificity .

- Fluorescence Quenching : Monitor tryptophan fluorescence decay in albumin upon ligand binding. Stern-Volmer constants correlate with binding strength, while thermodynamic parameters (ΔG, ΔH) reveal hydrophobic or electrostatic interactions .

- Molecular Dynamics Simulations : Use software like GROMACS to predict binding pockets and stabilization mechanisms, guided by X-ray crystallographic data .

5. Impurity Profiling and Quantification Q: What advanced techniques are effective in identifying impurities such as 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione? A:

- LC-MS/MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) distinguishes impurities via exact mass (e.g., m/z 360.4 for the trihydroxy impurity) and fragmentation patterns .

- NMR Spectroscopy : ¹H-¹³C HSQC and COSY spectra resolve overlapping signals from stereoisomers, particularly at C11 and C17, where hydroxylation patterns vary .

- Pharmacopeial Standards : Follow USP-NF monographs for acceptance criteria (97.0–102.0% purity) and impurity thresholds (<0.5% for unspecified degradants) .

6. Stereochemical Stability and Analysis Q: How can researchers determine the absolute configuration and assess stereochemical stability under varying conditions? A:

- Circular Dichroism (CD) : Monitor Cotton effects near 290 nm to track conformational changes in the diene moiety under thermal stress (40–60°C) or UV exposure .

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases to separate enantiomers, ensuring >95% stereochemical purity .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., 6-²H derivatives) to study metabolic stability via isotope effect kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.